4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Melting point Crystallinity Purification

This brominated indanone features a strategic 4-bromo-7-hydroxy pattern that enhances LogP by +0.7 vs. unsubstituted analogs, improving membrane permeability. The bromine serves as a handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Its high melting point (144-148°C) simplifies recrystallization and purity control. Ideal for building focused compound libraries where extended half-life and synthetic versatility are critical.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 81945-13-3
Cat. No. B1333965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one
CAS81945-13-3
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C21)Br)O
InChIInChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
InChIKeyZTWBCFVYMDBPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-13-3): Technical Specifications and Procurement Baseline


4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-13-3) is a brominated indanone derivative with molecular formula C9H7BrO2 and molecular weight 227.05 g/mol [1]. It is characterized by a bromine atom at the 4-position and a hydroxyl group at the 7-position of the indanone core, rendering it a solid with a melting point of 144-148°C and a typical commercial purity of 97% .

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: Why Substitution with Unsubstituted or Chloro Analogs Is Not Feasible


The 4-bromo-7-hydroxy substitution pattern imparts distinct physicochemical properties that cannot be replicated by closely related analogs. The bromine atom significantly increases molecular weight, polarizability, and lipophilicity (ΔLogP = +0.7 vs. unsubstituted) while the hydroxyl group at C7 contributes to hydrogen bonding capacity [1]. These differences directly impact melting behavior, solubility, and reactivity, meaning that 4-chloro or unsubstituted indanones will not serve as drop-in replacements in synthetic sequences or biological assays.

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: Quantitative Comparative Data for Informed Selection


Melting Point Comparison: 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one vs. 4-Chloro and Unsubstituted Analogs

The melting point of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is 144-148°C , which is 22-26°C higher than the 4-chloro analog (mp 122°C ) and 35°C higher than the unsubstituted 7-hydroxy-1-indanone (mp 109-113°C ). This elevated melting point reflects stronger intermolecular interactions imparted by the bromine substituent.

Melting point Crystallinity Purification

Lipophilicity (LogP) Comparison: Enhanced Partitioning of 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Computed XLogP3 for 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is 2.6 [1], compared to 1.9 for the unsubstituted 7-hydroxy-1-indanone [2]. The ΔLogP of +0.7 corresponds to a ~5-fold increase in predicted octanol-water partitioning, which may translate to improved membrane permeability in biological assays.

Lipophilicity LogP ADME

Molecular Weight and Halogen Atom Impact: Bromine vs. Chlorine in Indanone Series

The molecular weight of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is 227.05 g/mol [1], compared to 182.60 g/mol for the 4-chloro analog [2] and 148.16 g/mol for the unsubstituted compound [3]. The bromine atom adds 44.45 g/mol relative to chlorine, which can significantly alter pharmacokinetic properties such as volume of distribution and metabolic stability.

Molecular weight Halogen Reactivity

Commercial Purity and Quality Control: Assurance of Reproducibility for 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Leading suppliers such as Sigma-Aldrich offer this compound at a certified purity of 97% , with additional vendors providing material at 95% or 98% . This is comparable to the purity specifications for the 4-chloro analog (97% ) but reflects the compound's established supply chain and validated analytical methods.

Purity Quality control Procurement

4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Given its elevated LogP (+0.7 vs. unsubstituted) and increased molecular weight, this compound is preferentially selected for building focused libraries where improved membrane permeability and extended half-life are desired. The bromine atom also provides a synthetic handle for cross-coupling reactions, enabling diversification [1].

Synthetic Intermediate for Halogen-Containing Bioactive Molecules

The compound's bromine substituent serves as a versatile functional group for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing facile conversion to a wide range of aryl and heteroaryl derivatives. This synthetic utility is not available in the unsubstituted or chloro analogs, making it a strategic building block for medicinal chemistry campaigns .

Crystallization and Purification Optimization Due to Elevated Melting Point

The significantly higher melting point (144-148°C) relative to analogs facilitates recrystallization from common solvents, improving purity and yield during isolation. This property is particularly advantageous in multi-step syntheses where intermediate purity is critical for downstream transformations .

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